molecular formula C21H20O10 B2954750 Aloe-emodin-glucoside CAS No. 50488-89-6

Aloe-emodin-glucoside

Cat. No. B2954750
CAS RN: 50488-89-6
M. Wt: 432.381
InChI Key: ASQHVCDULHERIH-WFMVXBLUSA-N
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Description

Aloe-emodin-glucoside is a derivative of aloe-emodin, an anthraquinone compound . It is found in the roots and rhizomes of many plants and has shown potential in various biological activities such as antineoplastic, anti-inflammatory, antiangiogenic, and antiproliferative . It also has the ability to prevent cancer metastasis and potentially reverse multidrug resistance of cancer cells .


Synthesis Analysis

Aloe-emodin-glucoside can be synthesized through glycosylation in engineered Escherichia coli . The process involves the use of glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) for enzymatic modification of emodin and aloe-emodin . The maximum yield of glycosylated products of emodin (emodin-O-β-d-glucoside) and aloe-emodin (aloe-emodin-O-β-d-glucoside) were approximately 144 µM (38 mg/L) and 168 µM (45 mg/L) respectively .


Molecular Structure Analysis

The molecular structure of aloe-emodin-glucoside is similar to that of anthraquinones . It is an anthraquinone derivative isolated from Aloe vera .


Chemical Reactions Analysis

The anthraquinone compounds such as emodin, aloe-emodin, and rhein undergo glucuronidation and sulfation . Rhein can also be present in the blood in prototype form .

Scientific Research Applications

1. Anticancer Properties

Aloe-emodin-glucoside exhibits significant anticancer activity. It shows potent binding to G-quadruplex DNA sequences, which are crucial in gene regulation and cancer development. Aloe-emodin and its glucoside derivatives have been found to have higher binding affinity to these sequences, particularly in oncogenes like c-KIT and c-MYC, which may correlate to their anticancer effects (Das & Dutta, 2021). Additional studies demonstrate aloe-emodin’s ability to inhibit cancer cell proliferation and induce apoptosis through cell cycle arrest, especially in neuroectodermal tumors (Pecere et al., 2000).

2. Anti-Inflammatory and Antiarthritic Effects

Aloe-emodin has shown anti-inflammatory properties by inhibiting inducible nitric oxide and prostaglandin E2 in vitro. It modulates the anti-inflammatory activity and expression of COX-2 in rodent models, suggesting its potential in treating inflammatory conditions (Kshirsagar et al., 2014).

3. Pharmacological Effects

Emerging evidence points to aloe-emodin's broad pharmacological effects, including antivirus, antibacterial, antiparasitic, neuroprotective, and hepatoprotective activities. These properties lay the foundation for treating various diseases, like influenza, Alzheimer's disease, and different types of cancers (Dong et al., 2020).

4. Antiviral and Antimicrobial Activities

Aloe-emodin has been identified as an interferon-inducing agent with significant antiviral activity against pathogens like Japanese encephalitis virus and enterovirus 71. It activates interferon-stimulated response elements, leading to inhibition of virus replication (Lin et al., 2008).

5. Effects on Glucose Metabolism

Studies indicate that aloe-emodin glycosides can stimulate glucose transport and glycogen storage, potentially alleviating insulin resistance. It enhances glucose uptake by modulating key markers in the insulin signaling cascade, suggesting its relevance in diabetes management (Anand et al., 2010).

Safety And Hazards

Aloe-emodin-glucoside may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHVCDULHERIH-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951621
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloe-emodin-glucoside

CAS RN

50488-89-6, 29010-56-8
Record name 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50488-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloe-emodin-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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